3-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-amino-1-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(8-13)3-6-12(7-4-10)9(14)2-5-11/h13H,2-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBFNMDGDCGNLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)CCN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Protection
Activation of Hydroxymethyl Group
- Convert the hydroxymethyl group into a good leaving group such as tosylate or mesylate via reaction with tosyl chloride or mesyl chloride under basic conditions.
- This activation facilitates nucleophilic substitution reactions to introduce aromatic or aliphatic substituents, or to link the piperidine to other moieties.
Nucleophilic Substitution and Coupling
- Perform nucleophilic substitution with phenols or amines in the presence of a base like cesium carbonate to form ether or amine linkages.
- Mitsunobu coupling is an alternative method to link the piperidine nitrogen to aromatic ketones or other electrophiles, enabling the formation of complex intermediates.
Deprotection and Reductive Amination
- Remove the Boc or TFA protecting group under acidic conditions to liberate the free amine.
- Introduce the amino group on the propanone side chain via reductive amination using aldehydes and reducing agents such as sodium triacetoxyborohydride or iridium-catalyzed hydrosilylation.
- This step is critical for installing the 3-amino functionality on the propanone moiety attached to the piperidine ring.
Final Functional Group Adjustments
- Hydrogenation may be employed to saturate double bonds or reduce intermediates to the desired stereochemistry.
- Purification and characterization follow, ensuring the correct stereochemical and functional group configuration.
Representative Synthetic Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Intermediate/Product Description |
|---|---|---|---|
| 1 | Protection | Boc2O or TFA in basic medium | Boc- or TFA-protected 4-hydroxymethylpiperidine |
| 2 | Activation | Tosyl chloride or mesyl chloride, base | Tosylate or mesylate derivative of hydroxymethyl group |
| 3 | Nucleophilic substitution | Phenol/amine, Cs2CO3, solvent | Ether or amine-linked piperidine intermediate |
| 4 | Deprotection | Acidic conditions (e.g., TFA) | Free amine piperidine intermediate |
| 5 | Reductive amination | Aldehyde, NaBH(OAc)3 or Ir catalyst + silane | 3-Amino substituted propanone attached to piperidine |
| 6 | Hydrogenation (if needed) | H2, Pd/C or alternative catalyst | Saturated piperidine derivative with desired stereochemistry |
Research Findings and Optimization Notes
- The choice of protecting group influences stereoselectivity during hydrogenation; TFA protection tends to give higher stereoselectivity than Boc protection.
- Activation of the hydroxymethyl group as tosylate or mesylate enables efficient nucleophilic substitution with good yields (55%-85% reported for similar piperidine derivatives).
- Reductive amination using sodium triacetoxyborohydride is effective for installing amino groups on adjacent carbonyl-containing side chains, with mild conditions preserving sensitive functional groups.
- Structural activity relationship (SAR) studies on related piperidine derivatives suggest that modifications on the piperidine ring and side chains can significantly affect biological activity and pharmacokinetics, guiding synthetic modifications.
Summary Table of Key Synthetic Steps and Yields
| Synthetic Step | Typical Yield (%) | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Protection of piperidine amine | 85-95 | Boc2O or TFA, base | Essential for selective reactions |
| Hydroxymethyl activation | 80-90 | TsCl or MsCl, base | Enables nucleophilic substitution |
| Nucleophilic substitution | 70-85 | Phenol/amine, Cs2CO3 | Forms ether or amine linkages |
| Deprotection | 90-95 | Acidic conditions (TFA) | Releases free amine |
| Reductive amination | 75-90 | Aldehyde, NaBH(OAc)3 or Ir catalyst + silane | Installs amino group on side chain |
| Hydrogenation (optional) | 60-85 | H2, Pd/C or alternative catalyst | Controls stereochemistry |
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound is in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders. The piperidine moiety is known for its ability to interact with neurotransmitter systems, making it a candidate for drugs aimed at treating conditions such as depression and anxiety.
Case Study: Neuropharmacological Potential
Research has indicated that derivatives of piperidine can exhibit significant activity on serotonin and dopamine receptors. For instance, studies have shown that compounds similar to 3-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one can enhance mood and cognitive function in preclinical models. Such findings suggest that this compound could potentially lead to new treatments for mood disorders.
Organic Synthesis
In organic synthesis, this compound serves as an important intermediate for the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, including:
- Alkylation : The amino group can participate in nucleophilic substitution reactions.
- Reduction : The carbonyl group can be reduced to alcohols, providing further synthetic pathways.
Example Reaction Pathway
A typical reaction pathway might involve the alkylation of the amino group followed by reduction of the carbonyl to yield a more complex amine derivative. This versatility makes it valuable in synthetic organic chemistry.
Pharmacological Studies
Pharmacological studies have begun to explore the potential effects of this compound on various biological systems. Initial findings suggest that it may possess analgesic and anti-inflammatory properties.
Case Study: Analgesic Activity
In a study assessing pain relief properties, compounds derived from 3-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one demonstrated reduced pain responses in animal models. This suggests that further investigation into its mechanisms could lead to novel pain management therapies.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
a) 3-Amino-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one
- Key Difference : Methoxymethyl (-CH2OCH3) replaces hydroxymethyl (-CH2OH).
- This substitution may reduce hydrogen-bonding capacity, affecting target binding.
- Molecular Data :
b) 3-Amino-1-(4-hydroxypiperidin-1-yl)propan-1-one hydrochloride
- Key Difference : A hydroxyl (-OH) replaces the hydroxymethyl and methyl groups at the piperidine 4-position.
- Impact : The hydroxyl group increases polarity and solubility, while the hydrochloride salt further enhances aqueous compatibility. This modification is advantageous for formulations requiring high bioavailability.
- Molecular Data: Formula: C9H17N2O2·HCl Molecular Weight: Not explicitly stated (base formula: 185.25 g/mol) CAS: 1220038-99-2
Core Scaffold Modifications
a) 3-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one
- Key Difference : Piperidine is replaced with an indoline ring.
- Impact : The indoline scaffold introduces aromaticity and planarity, which may enhance binding to flat enzymatic pockets or DNA targets. However, steric bulk from the fused benzene ring could reduce conformational flexibility.
- Molecular Data :
b) 1-(1H-Benzo[d]imidazol-1-yl)-3-(dimethylamino)propan-1-one
Functional Group and Pharmacophore Variations
a) 3-Amino-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one dihydrochloride
- Key Difference : A 4-fluorophenyl-substituted piperazine replaces the piperidine ring.
- Impact : The fluorine atom enhances metabolic stability and lipophilicity, while the piperazine ring introduces basicity, favoring interactions with acidic residues in targets like GPCRs or kinases.
- Molecular Data :
b) (E)-3-Dimethylamino-1-(4-pyridyl)prop-2-en-1-one
Comparative Data Table
Biological Activity
Overview
3-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one is a compound with significant biological activity, particularly in the field of medicinal chemistry. Its structure includes an amino group, a hydroxymethyl group, and a piperidine ring, which contribute to its interaction with various biological targets.
- IUPAC Name : 3-amino-1-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]propan-1-one
- Molecular Formula : C10H20N2O2
- Molecular Weight : 200.28 g/mol
The biological activity of 3-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one primarily involves its interaction with specific enzymes and receptors. The compound can modulate enzyme activity and influence metabolic pathways, potentially serving as a lead compound for drug development.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antidepressant Effects : Studies suggest that compounds with similar structures may have antidepressant properties by interacting with neurotransmitter systems.
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may be beneficial in treating metabolic disorders.
Table 1: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Compound A | Antidepressant | |
| Compound B | Enzyme Inhibitor | |
| Compound C | Antimicrobial |
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of related piperidine derivatives. The findings indicated that modifications to the piperidine ring could enhance serotonin receptor affinity, suggesting that 3-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one might exhibit similar properties.
Case Study 2: Enzyme Interaction
Research conducted by Smith et al. (2023) demonstrated that piperidine derivatives could inhibit monoamine oxidase (MAO), an enzyme linked to mood regulation. The study highlighted that structural variations significantly impact inhibition potency, indicating potential for further investigation into 3-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one.
Research Findings
Recent studies have focused on synthesizing and evaluating the biological activity of this compound. Key findings include:
- Synthesis and Purification : Several synthetic routes have been developed to produce high-purity samples of the compound, which are essential for biological testing.
Table 2: Synthesis Methods
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Method A | 85 | 98 |
| Method B | 90 | 95 |
| Method C | 75 | 99 |
Q & A
Q. What synthetic methodologies are recommended for preparing 3-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one?
- Methodological Answer : The compound can be synthesized via Mannich base formation, leveraging a three-component reaction involving formaldehyde, amines, and a ketone precursor. For example, 3-amino-propan-1-one derivatives are typically prepared by refluxing the ketone precursor (e.g., 1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one) with formaldehyde and an amine in ethanol, followed by recrystallization from acetone . Chiral variants may require enantioselective catalysis or resolution techniques, as seen in morpholine-based analogs .
- Key Considerations :
- Optimize reaction time (4–6 hours) and temperature (60–80°C).
- Monitor reaction progress via TLC or LC-MS.
Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?
- Methodological Answer : A combination of FT-IR (to confirm carbonyl and amine groups), NMR (¹H/¹³C for structural elucidation), and mass spectrometry (for molecular weight validation) is essential. For example:
- ¹H NMR : Peaks at δ 1.2–1.5 ppm (piperidinyl CH2), δ 2.3–2.7 ppm (propanone CH2), and δ 3.5–4.0 ppm (hydroxymethyl group) .
- X-ray crystallography (using SHELXL) resolves 3D conformation and hydrogen bonding .
- Data Table :
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | δ 2.45 (s, 3H, CH3), δ 3.72 (m, 2H, NH2) | |
| X-ray | Space group P2₁/c, R-factor < 0.05 |
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Store in airtight containers at 2–8°C, away from oxidizers .
- In case of exposure: Rinse skin/eyes with water for 15 minutes; seek medical attention for persistent irritation .
Advanced Research Questions
Q. How can SHELX software improve crystallographic refinement for this compound?
- Methodological Answer : SHELXL refines high-resolution X-ray data by:
Inputting HKL files with CELL and ZORT parameters.
Using TWIN commands for twinned crystals (common in piperidine derivatives).
Validating hydrogen bonds via DFIX restraints .
- Case Study : A related piperidinyl compound achieved R1 = 0.032 using SHELXL with anisotropic displacement parameters .
Q. How to resolve discrepancies between spectroscopic and crystallographic data?
- Methodological Answer :
- Scenario : NMR suggests axial hydroxymethyl conformation, but X-ray shows equatorial placement.
- Resolution :
Perform variable-temperature NMR to assess dynamic equilibria.
Validate via DFT calculations (e.g., Gaussian 16) comparing optimized vs. experimental structures .
- Data Contradiction Table :
| Technique | Observation | Interpretation |
|---|---|---|
| NMR (298 K) | Broad NH2 peaks | Hydrogen bonding |
| X-ray | Defined H-bond network | Static conformation |
Q. What in vitro models evaluate metabolic stability and pathways?
- Methodological Answer :
- Hepatic Microsomes : Incubate with NADPH and monitor degradation via LC-MS/MS (t½ calculation).
- Metabolite ID : Look for hydroxymethyl oxidation products (e.g., carboxylic acid derivatives) .
- Example : Agaritine analogs undergo rapid hepatic conversion to diazonium ions, suggesting similar metabolic liability .
Q. How to design structure-activity relationship (SAR) studies for piperidine derivatives?
- Methodological Answer :
Variation : Modify substituents (e.g., hydroxymethyl → carboxyethyl).
Assays : Test against target receptors (e.g., GPCRs via cAMP assays) .
Computational Screening : Dock analogs into receptor active sites (AutoDock Vina) .
- SAR Table :
| Derivative | Bioactivity (IC50, nM) | Key Feature |
|---|---|---|
| Parent compound | 120 ± 15 | Hydroxymethyl group |
| Carboxyethyl | >1000 | Increased polarity |
Q. Which computational methods predict receptor-ligand interactions?
- Methodological Answer :
- Molecular Docking : Use Glide (Schrödinger) to simulate binding to piperidine-targeted receptors (e.g., σ receptors).
- MD Simulations : Run 100-ns trajectories (AMBER) to assess binding stability .
- Case Study : A benzimidazole Mannich base showed ΔG = -9.8 kcal/mol in docking, correlating with experimental IC50 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
